molecular formula C15H13ClO4 B6405523 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261932-70-0

5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6405523
CAS RN: 1261932-70-0
M. Wt: 292.71 g/mol
InChI Key: VUGUBFFWLLYAJO-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid (5-Cl-3-DMPB) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 163-165 °C and a boiling point of 289-291 °C. It is soluble in organic solvents such as ethanol, acetone and ether, but insoluble in water. 5-Cl-3-DMPB is a relatively new compound, with its synthesis and use in research having been reported only in the last decade.

Scientific Research Applications

5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine in the brain. 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% has also been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin in the skin. In addition, 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% has been used to study the effects of organic compounds on the activity of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the regulation of sugar metabolism.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that it acts as a reversible inhibitor of acetylcholinesterase, by binding to the active site of the enzyme and blocking its activity. It is also believed that 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% binds to tyrosinase, blocking its activity and thus inhibiting the production of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine in the brain. In addition, it has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin.
Advantages and Limitations of Lab Experiments
The advantages of using 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments include its high purity (95%) and its relative stability. It is also relatively easy to obtain and can be stored for long periods of time without significant degradation. The main limitation of using 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

The potential future directions for 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted into its potential applications in the treatment of neurological and skin disorders. Finally, further research could be conducted into its potential use as a substrate for enzymes involved in the regulation of sugar metabolism.

Synthesis Methods

5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% is synthesized through a multi-step process involving the reaction of 2,4-dimethoxyphenylacetic acid with methylmagnesium bromide, followed by reaction with chloroacetic acid and then hydrolysis. The reaction is carried out in anhydrous conditions under nitrogen atmosphere and yields 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% as a white crystalline solid.

properties

IUPAC Name

3-chloro-5-(2,4-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGUBFFWLLYAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690806
Record name 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-70-0
Record name 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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